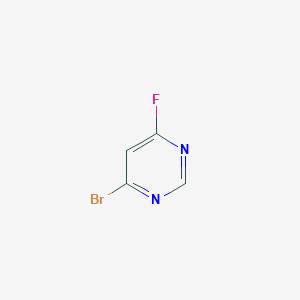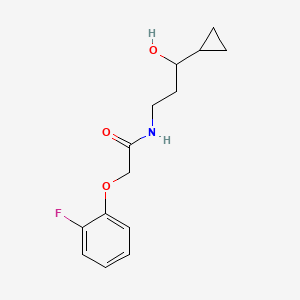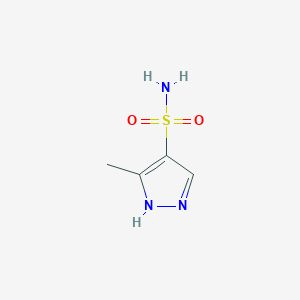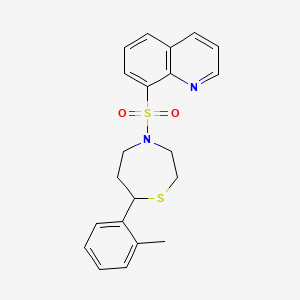
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide
Übersicht
Beschreibung
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a derivative of acetamide and is characterized by the presence of a chloro group, a nitro group, and a methyl group attached to a phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
It has been used as a synthetic intermediate in the creation of inhibitors for the maternal embryonic leucine zipper kinase (melk) . MELK is a protein kinase implicated in various cellular processes, including cell cycle progression and apoptosis .
Mode of Action
Given its use in the synthesis of melk inhibitors , it can be inferred that the compound might interact with the kinase to inhibit its activity, thereby affecting cell cycle progression and apoptosis.
Biochemical Pathways
The biochemical pathways affected by 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide are likely related to its role as a MELK inhibitor . MELK plays a crucial role in various cellular processes, including cell cycle progression, stem cell phenotype, apoptosis, and cancer progression. Therefore, the inhibition of MELK could affect these pathways and their downstream effects.
Pharmacokinetics
Its solubility in organic solvents like chloroform, dmso, and methanol suggests that it might have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as a MELK inhibitor . By inhibiting MELK, it could potentially affect cell cycle progression, stem cell phenotype, apoptosis, and cancer progression.
Action Environment
It should be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen might affect its stability.
Biochemische Analyse
Biochemical Properties
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with maternal embryonic leucine zipper kinase (MELK), an enzyme involved in cell cycle regulation and cancer progression . The compound inhibits MELK activity, leading to reduced expression of the anti-apoptotic protein Mcl-1 and decreased growth of triple-negative breast cancer (TNBC) cells . Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by modulating the activity of key proteins involved in cell survival and death. Furthermore, this compound affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of MELK, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling pathways that promote cell survival and proliferation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings indicate the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation in the liver, where it is processed by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound may affect metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, this compound may be transported to the nucleus, where it can influence gene expression and other nuclear processes . The localization of the compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, forming 4-methyl-3-nitroacetanilide.
Chlorination: The nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), or metal hydrides (e.g., sodium borohydride).
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-chloro-N-(4-methyl-3-aminophenyl)acetamide.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(4-nitrophenyl)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(4-methyl-3-nitrophenyl)acetamide:
2-chloro-N-(4-methylphenyl)acetamide: Lacks the nitro group, altering its chemical reactivity and biological effects.
Uniqueness
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable intermediate in the synthesis of various compounds with diverse applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSOJSNZWHKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2599430.png)
![1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2599432.png)
![2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B2599434.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2599435.png)

![methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2599438.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)



![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)
